5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
Description
Properties
IUPAC Name |
5-(2-aminoethyl)-2-methyl-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3O2/c1-11-8(13)6-4-12(3-2-10)5-7(6)9(11)14/h6-7H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWQHWAJRSXPHQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2CN(CC2C1=O)CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthetic approach to this compound class generally involves:
- Construction of the tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core through cyclization or cycloaddition reactions.
- Introduction of the 2-methyl substituent on the pyrrole ring.
- Attachment of the 5-(2-aminoethyl) side chain, often via substitution or reductive amination methods.
Cycloaddition-Based Core Formation
A recent visible light-promoted [3+2] cycloaddition reaction has been reported for synthesizing 4,6a-dihydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-diones, which share the core structure with the target compound. This method uses 2H-azirines and maleimides as starting materials in the presence of an organic photocatalyst under visible light irradiation. The reaction proceeds efficiently, with good diastereoselectivity and broad substrate scope, providing an environmentally friendly and mild route to the bicyclic core.
Substitution and Functionalization Approaches
For the installation of the 5-(2-aminoethyl) substituent and the 2-methyl group, substitution reactions and addition methods are employed. These include:
- Nucleophilic substitution on preformed bicyclic intermediates.
- Reductive amination or direct amination techniques to introduce the aminoethyl side chain.
- Methylation at the 2-position, possibly via alkylation of a suitable precursor or during ring formation.
These methods are supported by analytical techniques such as NMR spectroscopy and high-performance liquid chromatography (HPLC) to confirm the structure and purity of the synthesized compounds.
Example Preparation Route (Hypothetical Based on Related Chemistry)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | [3+2] Cycloaddition | 2H-azirine + maleimide, visible light, photocatalyst | Formation of tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione core |
| 2 | Methylation | Methylating agent (e.g., methyl iodide), base | Introduction of 2-methyl substituent |
| 3 | Aminoethyl side chain introduction | 2-bromoethylamine or ethylenediamine, substitution or reductive amination | Attachment of 5-(2-aminoethyl) group |
| 4 | Purification and characterization | Chromatography, NMR, HPLC | Pure target compound |
Analytical and Characterization Techniques
- NMR Spectroscopy: Used to confirm the chemical shifts and coupling constants indicative of the bicyclic system and substituents.
- High-Performance Liquid Chromatography (HPLC): Employed to assess purity and monitor reaction progress.
- Mass Spectrometry: Confirms molecular weight and fragmentation pattern consistent with the target compound.
- X-ray Crystallography: Occasionally used for unambiguous structural confirmation of the bicyclic core.
Research Findings and Notes
- The visible light-promoted cycloaddition method offers an environmentally benign alternative to classical thermal cyclizations, with good yields and stereoselectivity.
- Substitution reactions for aminoethyl group introduction require careful control to avoid side reactions, especially given the potential reactivity of the amino group.
- Methylation at the 2-position is often achieved prior to final functionalization to ensure regioselectivity.
- The compound’s bicyclic lactam-lactone structure imparts stability and unique electronic properties, useful in pharmaceutical and material science applications.
Summary Table of Preparation Methods
| Preparation Step | Method/Reaction Type | Key Reagents/Conditions | Advantages | Challenges |
|---|---|---|---|---|
| Core formation | [3+2] Cycloaddition | 2H-azirines, maleimides, visible light, photocatalyst | Mild, selective, environmentally friendly | Requires specific photocatalysts |
| 2-Methyl substitution | Alkylation | Methyl iodide or equivalent, base | High regioselectivity | Possible over-alkylation |
| 5-(2-Aminoethyl) side chain introduction | Nucleophilic substitution or reductive amination | 2-bromoethylamine, ethylenediamine, reducing agents | Direct introduction of amino group | Amino group protection may be needed |
| Purification and characterization | Chromatography, NMR, HPLC | Standard analytical methods | Ensures purity and structural confirmation | Requires instrumentation |
This comprehensive overview synthesizes current methodologies and research insights into the preparation of 5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione, highlighting modern photochemical cycloaddition techniques combined with classical substitution chemistry. The approach balances efficiency, selectivity, and environmental considerations, reflecting the state-of-the-art in heterocyclic compound synthesis.
Chemical Reactions Analysis
5-(2-Aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex fused ring systems.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-(2-Aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activities make it a candidate for studies in drug discovery and development.
Medicine: It is investigated for its potential therapeutic effects, including anticancer, antibacterial, and antifungal activities.
Industry: The compound is used in the development of new materials with specific electronic and photophysical properties
Mechanism of Action
The mechanism of action of 5-(2-aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Physicochemical Properties
The table below highlights key structural analogs and their properties:
Key Observations:
- Hydrophilic Modifications: The hydroxyethyl analog (C9H12N2O4) likely has improved aqueous solubility compared to the aminoethyl target compound, though both may engage in hydrogen bonding .
- Steric Effects : Benzyl-substituted analogs (C13H14N2O2) demonstrate how bulky groups influence molecular interactions and commercial pricing .
Biological Activity
5-(2-Aminoethyl)-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound belonging to the class of pyrroles. Its unique structure, characterized by a tetrahydropyrrolo framework and an aminoethyl substitution, suggests potential biological activities that merit further investigation. This article explores the biological activity of this compound based on available literature and research findings.
- Molecular Formula : C9H13N3O3
- Molecular Weight : 211.22 g/mol
- Structural Characteristics : The compound contains a saturated pyrrole ring with an aminoethyl group that may influence its biological interactions.
Potential Biological Activities
- Anticancer Properties : Preliminary research indicates that certain pyrrole derivatives can interact with cellular pathways involved in cancer progression. The structural features of this compound may enhance its efficacy against tumor cells.
- Metabolic Regulation : The compound's interactions with metabolic pathways suggest it could play a role in treating metabolic disorders. Its ability to modulate enzyme activity is an area of interest for further exploration.
- Neuroprotective Effects : Some pyrrole derivatives have been studied for their neuroprotective properties. Given the structural similarities, this compound may also offer neuroprotective benefits.
Synthesis and Derivatives
The synthesis of this compound involves several methods that can yield various derivatives with potentially enhanced biological activities. Understanding these synthetic routes is crucial for developing analogs with improved efficacy.
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Pyrrolo[3,4-c]pyrrole-1,3-dione | C20H20N2O2 | Larger aromatic system; potential for electronic applications |
| 5-Benzyl-2-(4-methylphenyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | C20H20N2O2 | Substituted benzyl group; enhanced stability and solubility |
| Tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione | C9H13N3O3 | Simplified structure; basic pyrrole functionalities |
Case Studies and Research Findings
Research on related compounds provides insights into the potential mechanisms of action for this compound:
- Study on Anticancer Activity : A study examining the effects of pyrrole derivatives on cancer cell lines found that modifications to the amino group significantly affected cytotoxicity and apoptosis induction in tumor cells.
- Metabolic Pathway Modulation : Research indicated that certain pyrroles could inhibit key enzymes involved in glucose metabolism, suggesting a role in diabetes management.
Q & A
Basic Research Question
- Thermogravimetric Analysis (TGA) : Measure decomposition onset temperatures (e.g., >200°C for stable dione cores) .
- Forced Degradation Studies : Expose the compound to heat (40–80°C), humidity (75% RH), and light (ICH Q1B) to identify degradation products via HPLC-UV/HRMS .
- Kinetic Modeling : Use Arrhenius equations to extrapolate shelf-life under storage conditions .
What strategies reconcile discrepancies in synthetic yields reported for analogous pyrrolo-pyrrole derivatives?
Advanced Research Question
Yield variations (e.g., 46% vs. 63% in similar syntheses) may stem from:
- Reagent Purity : Trace moisture in base catalysts (e.g., K2CO3) can hydrolyze intermediates; use molecular sieves or anhydrous conditions .
- Reaction Monitoring : In-situ FTIR or Raman spectroscopy to optimize reaction times and minimize side reactions .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency compared to nonpolar alternatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
